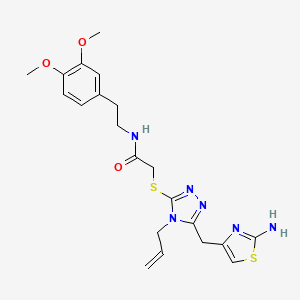
N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-phenoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers” is a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It was discovered and characterized as part of a study .
Synthesis Analysis
The compound was identified from previous lead optimization efforts. A new ether-based scaffold was identified and paired with a novel sulfone-based head group to create this potent and selective GIRK1/2 activator .Molecular Structure Analysis
The molecular structure of this compound includes an ether-based scaffold and a sulfone-based head group .Chemical Reactions Analysis
The compound displays nanomolar potency as a GIRK1/2 activator. It also shows improved metabolic stability over the prototypical urea-based compounds .Wissenschaftliche Forschungsanwendungen
Environmental Impact and Fate of Parabens
- Occurrence and Behavior in Aquatic Environments : Parabens, chemically related to phenoxybenzamides through their use of phenolic structures, have been extensively studied for their environmental impact. Research indicates that despite wastewater treatments effectively reducing paraben concentrations, these compounds persist at low levels in effluents and are ubiquitous in surface water and sediments. This persistence is due to the continuous introduction of paraben-based products into the environment. The study also discusses the transformation of parabens into more stable chlorinated by-products in aquatic environments, necessitating further studies on their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Health and Environmental Safety of Industrial Chemicals
- Toxicity and Environmental Fate of Synthetic Phenolic Antioxidants : Synthetic phenolic antioxidants, which share a functional resemblance to phenoxybenzamides in terms of their phenolic nature, have been reviewed for their environmental occurrence, human exposure, and toxicity. Studies highlight the detection of such compounds in various environmental matrices and their potential health risks, including hepatic toxicity and endocrine disruption. This review emphasizes the need for further research into the environmental behaviors of these compounds and their impacts on human health (Liu & Mabury, 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-2-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c20-18(19-12-14-10-11-24(21,22)13-14)16-8-4-5-9-17(16)23-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUPYNINMSOAFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-fluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-3-methylbenzenesulfonamide](/img/structure/B2708221.png)


![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2708224.png)

![6-Chloro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]quinazolin-4-amine](/img/structure/B2708227.png)


![8-Fluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2708232.png)


